molecular formula C30H24O12 B146192 Ethylene Terephthalate Cyclic Trimer CAS No. 7441-32-9

Ethylene Terephthalate Cyclic Trimer

Cat. No.: B146192
CAS No.: 7441-32-9
M. Wt: 576.5 g/mol
InChI Key: IICRGUKQYYOPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene terephthalate cyclic trimer is a cyclic oligomer derived from poly(ethylene terephthalate) It is composed of three repeating units of ethylene terephthalate, forming a ring structure

Mechanism of Action

Target of Action

The primary target of Ethylene Terephthalate Cyclic Trimer (ETCT) is the polyethylene terephthalate (PET) resins, fibers, and films . ETCT is a cyclic trimer of ethylene terephthalate, which means it is composed of three monomer units of ethylene terephthalate .

Mode of Action

ETCT interacts with its targets through a process known as polymerization . This process involves the conversion of ETCT into PET. The interaction of ETCT with its targets results in the formation of highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers . This process is facilitated by a carboxylesterase produced in liquid cultures of the thermophilic actinomycete Thermobifida fusca KW3 .

Biochemical Pathways

The biochemical pathway primarily affected by ETCT is the hydrolysis of cyclic poly(ethylene terephthalate) trimers . This process is catalyzed by a carboxylesterase from Thermobifida fusca KW3 . The enzyme hydrolyzes the highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers with an optimal activity at 60°C and a pH of 6 . The esterase shows high specificity towards short and middle chain-length fatty acyl esters of p-nitrophenol .

Pharmacokinetics

It is known that etct is a highly hydrophobic compound This suggests that it may have low solubility in water, which could impact its bioavailability

Result of Action

The action of ETCT results in the formation of polyethylene terephthalate (PET) resins, fibers, and films . These materials have a wide range of applications, including in the textile industry, packaging, and more .

Action Environment

The action of ETCT is influenced by environmental factors such as temperature and pH . The optimal activity for the hydrolysis of ETCT is at 60°C and a pH of 6 . The enzyme retains 37% of its activity after 96 hours of incubation at 50°C and a pH of 8 . This suggests that the action, efficacy, and stability of ETCT are highly dependent on the specific conditions of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene terephthalate cyclic trimer can be synthesized through the polycondensation of bis(2-hydroxyethyl) terephthalate under specific conditions. The reaction typically involves heating bis(2-hydroxyethyl) terephthalate in the presence of a catalyst, such as antimony trioxide, at temperatures around 250°C. The cyclic trimer forms as a byproduct during the polymerization process .

Industrial Production Methods: In industrial settings, the production of this compound is often controlled to minimize its formation. This is achieved by optimizing reaction conditions and using additives that inhibit the formation of cyclic oligomers. For example, the addition of chain extenders like diphenyl terephthalate can reduce the content of cyclic trimers in the final product .

Chemical Reactions Analysis

Types of Reactions: Ethylene terephthalate cyclic trimer undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include terephthalic acid, mono(2-hydroxyethyl) terephthalate, and bis(2-hydroxyethyl) terephthalate .

Scientific Research Applications

Ethylene terephthalate cyclic trimer has several scientific research applications:

Comparison with Similar Compounds

    Poly(ethylene terephthalate) (PET): The parent polymer from which ethylene terephthalate cyclic trimer is derived.

    Bis(2-hydroxyethyl) terephthalate (BHET): A monomer used in the synthesis of poly(ethylene terephthalate).

    Mono(2-hydroxyethyl) terephthalate (MHET): An intermediate product in the hydrolysis of poly(ethylene terephthalate).

Uniqueness: this compound is unique due to its cyclic structure, which distinguishes it from linear oligomers and polymers. This cyclic configuration influences its chemical reactivity and interactions with enzymes, making it a valuable model compound for studying the degradation and recycling of poly(ethylene terephthalate) .

Properties

IUPAC Name

3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICRGUKQYYOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017127
Record name Ethylene Terephthalate Cyclic Trimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7441-32-9
Record name Ethylene Terephthalate Cyclic Trimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene Terephthalate Cyclic Trimer
Reactant of Route 2
Reactant of Route 2
Ethylene Terephthalate Cyclic Trimer
Reactant of Route 3
Reactant of Route 3
Ethylene Terephthalate Cyclic Trimer
Reactant of Route 4
Ethylene Terephthalate Cyclic Trimer
Reactant of Route 5
Ethylene Terephthalate Cyclic Trimer
Reactant of Route 6
Ethylene Terephthalate Cyclic Trimer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.